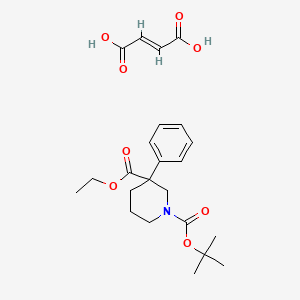
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone
Vue d'ensemble
Description
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone, also known as ADAPT, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ADAPT is a small molecule that has shown promise in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cellular signaling pathways. 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. By inhibiting these enzymes, 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone may alter cellular signaling pathways and affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone can inhibit the growth of cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone can reduce tumor growth in animal models of cancer. 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and can be used to study cellular processes. 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone is also stable and can be stored for long periods of time. However, there are also limitations to using 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone in lab experiments. It can be toxic to cells at high concentrations, and its effects may be influenced by the specific cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone. One area of research is the development of new drug candidates based on 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone. 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has shown promise as a lead compound for developing new drugs for cancer and other diseases. Another area of research is the study of the mechanisms of action of 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone. Further research is needed to fully understand how 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone interacts with cellular signaling pathways and to identify its molecular targets. Finally, 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone could be used to study the effects of drugs on cellular signaling pathways and to develop new drug targets.
Applications De Recherche Scientifique
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has shown potential applications in various fields of scientific research, including biochemistry, pharmacology, and neuroscience. In biochemistry, 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has been used to study protein-ligand interactions and to develop new drug candidates. In pharmacology, 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has been used to study the effects of drugs on cellular signaling pathways and to develop new drug targets. In neuroscience, 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has been used to study the mechanisms of action of neurotransmitters and to develop new treatments for neurological disorders.
Propriétés
IUPAC Name |
1-(6-amino-2,3-difluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO/c9-3-1-2-4(14)5(6(3)10)7(15)8(11,12)13/h1-2H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYPGVRXKMHOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1,1,1-Trifluoro-4-[(1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3040398.png)
![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)

